molecular formula C23H27N3O4S B11241021 4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11241021
M. Wt: 441.5 g/mol
InChI Key: OLKKNPWXBPUIJD-UHFFFAOYSA-N
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Description

4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with methoxy, trimethyl, and pyridazinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves multiple steps. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the methoxy and trimethyl groups. The final step involves the attachment of the pyridazinyl group through an ether linkage.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy and trimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride
  • 4-methoxy-2,3,6-trimethylbenzaldehyde
  • 4-methoxy-2,3,5-trimethylpyridine

Uniqueness

4-methoxy-2,3,5-trimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide

InChI

InChI=1S/C23H27N3O4S/c1-15-6-8-19(9-7-15)20-10-11-22(26-25-20)30-13-12-24-31(27,28)21-14-16(2)23(29-5)18(4)17(21)3/h6-11,14,24H,12-13H2,1-5H3

InChI Key

OLKKNPWXBPUIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C(=C(C(=C3)C)OC)C)C

Origin of Product

United States

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